molecular formula C48H82O41 B1365227 Cellooctaose

Cellooctaose

Cat. No. B1365227
M. Wt: 1315.1 g/mol
InChI Key: RUJILUJOOCOSRO-UNLXIWHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cellooctaose is a glucooctaose consisting of 8 beta-D-glucose residues joined in a linear sequence by (1->4) glycosidic bonds.

Scientific Research Applications

Synthesis and Chemical Properties

  • The first chemical synthesis of cellooctaose, achieved by a convergent synthetic method, marks a significant advancement in the field of carbohydrate chemistry. This process involves challenging glycosylation steps and has implications for synthesizing cellulose with a defined degree of polymerization (Nishimura & Nakatsubo, 1996).

Molecular Dynamics and Conformational Analysis

  • Cellooctaose has been the subject of conformational analysis and molecular dynamics simulations, which revealed its considerable flexibility and various glycosidic and exocyclic torsions. Such studies are crucial for understanding the behavior of cellulose derivatives at the molecular level (Hardy & Sarko, 1993).

Enzymatic Hydrolysis and Cellulase Activity

  • Research on cellooctaose has significantly contributed to our understanding of cellulase enzymes. Identifying different classes of exocellulases and their specificities in hydrolyzing cellooligosaccharides like cellooctaose has implications for cellulose degradation processes (Barr et al., 1996).

Interaction with Cellulose Crystals

  • Molecular dynamics simulations studying cellooctaose's behavior on cellulose crystal surfaces provide insights into cellulose's interaction mechanisms and adsorption dynamics, which are crucial for understanding cellulose's physical properties and applications (Peri et al., 2012).

Cellulose Degradation Mechanisms

  • Studies on Thermobifida fusca's cellulose-degrading enzymes, including their interaction with cellooctaose, have expanded our understanding of cellulose degradation mechanisms. Such insights are vital for biotechnological applications involving cellulose processing (Wilson, 2004).

Kinetic Modeling of Cellulases

  • A kinetic model for the burst phase of processive cellulases, which use substrates like cellooctaose, provides a theoretical framework to understand the initial kinetics of cellulose degradation, beneficial for industrial applications involving cellulose processing (Praestgaard et al., 2011).

Cellulose Liquefaction Studies

  • Research on the liquefaction mechanism of cellulose, using cellooctaose as a model compound, enhances our understanding of cellulose's chemical conversion processes. This knowledge is critical for various industrial applications, including biofuel production (Lin et al., 2004).

properties

Product Name

Cellooctaose

Molecular Formula

C48H82O41

Molecular Weight

1315.1 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,47+,48+/m1/s1

InChI Key

RUJILUJOOCOSRO-UNLXIWHUSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H]([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Origin of Product

United States

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